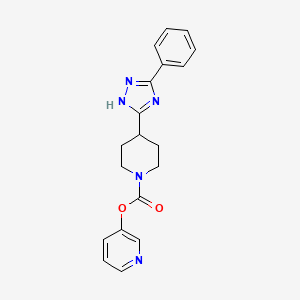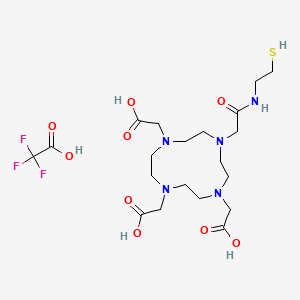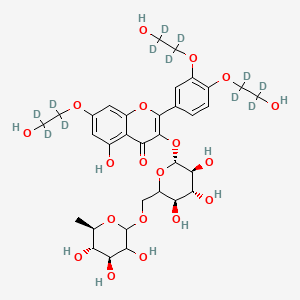![molecular formula C16H18N3Na3O6S B15354230 trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate](/img/structure/B15354230.png)
trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;(2R,4S)-2-[®-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R,4S)-2-[®-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine. For instance, 2-amino-2-(4-oxidophenyl)acetic acid can react with a thiol compound under acidic conditions to form the thiazolidine ring.
Introduction of Functional Groups: The carboxylate and amino groups are introduced through subsequent reactions. For example, the amino group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Final Assembly: The final compound is assembled by combining the intermediate products under controlled conditions, ensuring the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Automation: Utilizing automated systems to control reaction conditions precisely, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can occur at the carboxylate groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation Products: Oxidized derivatives of the phenyl and amino groups.
Reduction Products: Reduced forms of the carboxylate groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which trisodium;(2R,4S)-2-[®-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modifying the activity of these targets. Pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Amino Acid Derivatives: Compounds derived from amino acids with similar functional groups.
Uniqueness
Structural Complexity: The combination of a thiazolidine ring with multiple functional groups makes it unique.
Reactivity: Its ability to undergo various chemical reactions distinguishes it from simpler compounds.
Conclusion
Trisodium;(2R,4S)-2-[®-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industry.
Properties
Molecular Formula |
C16H18N3Na3O6S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O6S.3Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);;;/q;3*+1/p-3/t9?,10-,11-,13+;;;/m0.../s1 |
InChI Key |
OSWKQZCJVOOPCY-QTFBXTGFSA-K |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)[O-])NC(=O)C(C2=CC=C(C=C2)[O-])N)C(=O)[O-])C.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)[O-])NC(=O)C(C2=CC=C(C=C2)[O-])N)C(=O)[O-])C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15354149.png)
![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
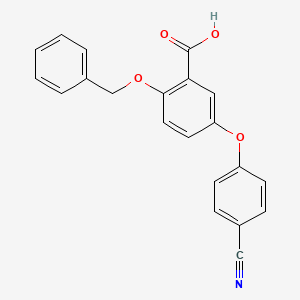
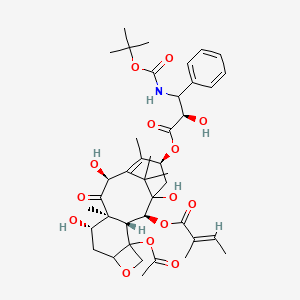
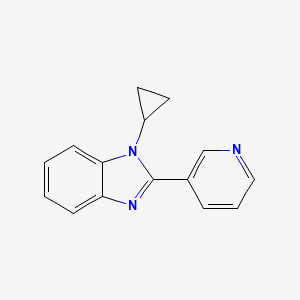
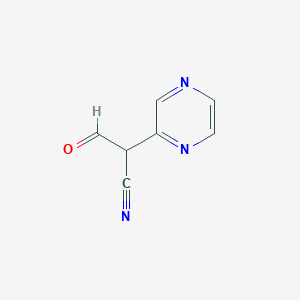
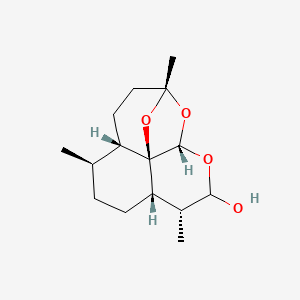
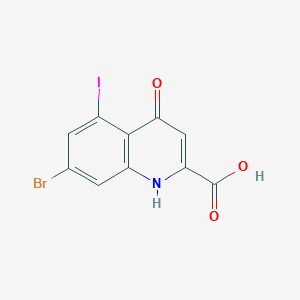
![(5S,8R,9S,10S,13S,14S)-1,1,5,6,6-pentadeuterio-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B15354185.png)
![4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate; Butanedioic acid; 2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol; Clopenthixol Succinate; Zuclopenthixol Succinate Salt](/img/structure/B15354192.png)
